N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide
Description
N-(1,3-Benzothiazol-6-yl)-4-butoxybenzamide is a synthetic small molecule characterized by a benzothiazole core linked via an amide bond to a 4-butoxy-substituted benzamide group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-16-17(11-14)23-12-19-16/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOOFXYHMHFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide typically involves the reaction of 1,3-benzothiazole-6-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzamides
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide with structurally and functionally analogous compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Structural Variations :
- Substituent Effects : The butoxy group in the target compound confers greater lipophilicity compared to shorter alkoxy chains (e.g., methoxy in NAT-1 ), which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Heterocyclic Additions : Compounds like sotuletinibum and the triazolopyridine derivative incorporate additional heterocycles (pyridine, triazole) that enhance target selectivity, particularly for kinase domains.
Biological Activity: Kinase Inhibition: Sotuletinibum’s tyrosine kinase inhibition is attributed to its pyridine-carboxamide and cyclohexylamine groups, which engage ATP-binding pockets . The target compound lacks these motifs, suggesting a different mechanism. Antitumor Potential: The trifluoropropyl and triazolopyridine groups in the Example 104 compound likely improve metabolic stability and binding affinity, whereas the butoxy group’s role remains speculative.
Physicochemical Properties: Molecular Weight: The target compound (~328 g/mol) falls within Lipinski’s rule of five limits, unlike larger analogs (e.g., sotuletinibum, ~496 g/mol), which may face bioavailability challenges.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows standard amide coupling protocols, similar to other benzothiazole derivatives .
- Gaps in Data: No explicit in vivo or in vitro data for the target compound were found in the provided evidence. However, structural parallels to validated kinase inhibitors (e.g., sotuletinibum) justify further investigation .
- Optimization Opportunities : Introducing fluorine or heterocyclic moieties (as in ) could enhance potency and selectivity.
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a butoxy-substituted benzamide. The presence of the benzothiazole ring is crucial as it is associated with various biological activities, including antimicrobial and anticancer effects. The structural formula can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes. For instance, it may block the activity of enzymes associated with cancer cell proliferation, thereby exerting anticancer effects.
- Protein Interactions : It interacts with proteins that regulate signaling pathways, influencing processes such as inflammation and cellular metabolism.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated a series of benzothiazole derivatives for their ability to inhibit ATR kinase, a key regulator in the DNA damage response (DDR) pathway. The compound showed promising results in reducing cell viability in various cancer cell lines, including HCT116 and HeLa cells, at concentrations as low as 10 µM .
Table 1: Anticancer Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | HeLa | 3.995 | Inhibition of pChk1 |
| 7l | HCT116 | 5 | ATR signaling inhibition |
| 15 | A549 | >20 | Non-selective activity |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed that certain derivatives exhibited significant antibacterial activity. This suggests potential applications in treating infections .
Study on Benzothiazole Derivatives
A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted the promising antitumor activity of this compound. The compounds were tested in both 2D and 3D assays across multiple cancer cell lines. Results indicated that while some compounds were effective in reducing cell viability in 2D assays, they exhibited varied efficacy in 3D models, emphasizing the need for further optimization .
Immunoblot Assay for DDR Pathway Inhibition
Immunoblot assays targeting the ATR kinase pathway confirmed that this compound effectively inhibits Chk1 phosphorylation, indicating its role in disrupting the DDR signaling pathway. This mechanism is particularly relevant for cancer therapies aimed at enhancing the effects of existing treatments by targeting DNA repair mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

